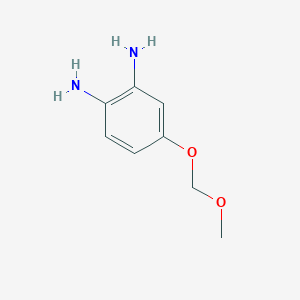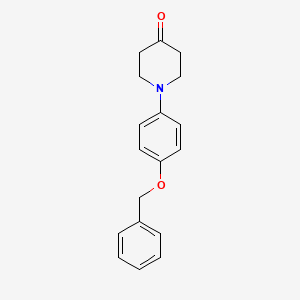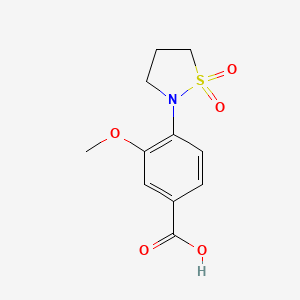
1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene: is a derivative of 4-Bromoguaiacol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of 4-Bromoguaiacol to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene typically involves the reaction of 4-Bromoguaiacol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene can undergo various types of reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine, RCOOOH
Reduction: Zn/HCl, NaBH₄, LiAlH₄
Substitution: LDA, RMgX, RLi
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted guaiacol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is used as a protected intermediate in organic synthesis. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites on the molecule .
Biology and Medicine: The protected form can be used in the synthesis of more complex bioactive molecules .
Industry: In the chemical industry, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where selective protection of functional groups is required .
Mecanismo De Acción
The mechanism of action for 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene primarily involves the protection of the hydroxyl group. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF). This allows for selective deprotection and subsequent reactions at the hydroxyl site .
Comparación Con Compuestos Similares
Trimethylsilyl ether (TMS): Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS ethers.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and ease of removal.
Uniqueness: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a variety of conditions while being relatively easy to remove when needed .
Propiedades
Fórmula molecular |
C13H21BrO2Si |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
(4-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-11-8-7-10(14)9-12(11)15-4/h7-9H,1-6H3 |
Clave InChI |
QMCJWKWEGJPWMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Dimethylamino)-3-[2-methoxy-4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8571347.png)

![[(1R,5S)-5-Hydroxycyclopent-2-en-1-yl]acetic acid](/img/structure/B8571357.png)
![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B8571363.png)
![3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B8571372.png)





